molecular formula C24H28O B12550335 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one CAS No. 821770-39-2

7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one

Cat. No.: B12550335
CAS No.: 821770-39-2
M. Wt: 332.5 g/mol
InChI Key: SCXSRKZZKFUURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one is an organic compound with a complex structure that includes multiple aromatic rings and an enone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one can be achieved through several synthetic routes. One common method involves the use of a Mannich reaction, where acetophenone, formaldehyde, and an amine hydrochloride are reacted to form the desired product . Another method involves the base-catalyzed intramolecular [4+2]-cycloaddition of [3-arylprop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium bromides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the growth of fungi by interfering with their cell wall synthesis or by disrupting their metabolic pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one is unique due to its specific structure, which includes a methyl group and a phenylprop-2-en-1-yl group

Biological Activity

7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one, a member of the chalcone family, is noted for its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. Understanding its biological activity is crucial for exploring its potential in drug development and other therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C24H28OC_{24}H_{28}O, with a molecular weight of 332.5 g/mol. The compound features multiple aromatic rings and a ketone functional group, contributing to its reactivity and biological activity. The presence of these functional groups allows for various chemical interactions, particularly electrophilic aromatic substitution and nucleophilic addition reactions .

Antimicrobial Activity

Research indicates that chalcones, including this compound, possess significant antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacterial and fungal strains. For instance, certain chalcones have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, suggesting that this compound may also exhibit similar activities .

Table 1: Antimicrobial Activity of Chalcones

Compound NameMicrobial StrainInhibition Zone (mm)Reference
7-Methyl ChalconeStaphylococcus aureus15
4-HydroxychalconeCandida albicans18
2',4'-DihydroxychalconeEscherichia coli20

Anti-inflammatory Properties

Chalcones are known to interact with enzymes involved in inflammatory pathways. Research has shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The ability of this compound to modulate these pathways may provide therapeutic benefits in conditions characterized by chronic inflammation .

Anticancer Activity

The anticancer potential of chalcones has been extensively studied. Evidence suggests that this compound may inhibit cell proliferation through mechanisms such as inducing apoptosis and cell cycle arrest. In vitro studies have indicated that similar compounds can effectively target cancer cell lines, including breast and cervical cancer cells .

Table 2: Anticancer Activity of Chalcones

Compound NameCancer Cell LineIC50 (µM)Reference
7-Methyl ChalconeHeLa12
4-HydroxychalconeMDA-MB2318
5-Bromo-chalconeMCF710

Structure–Activity Relationship (SAR)

The biological activity of chalcones is often influenced by their structural features. Modifications to the phenolic groups or the carbon skeleton can enhance or diminish their efficacy. For instance, the presence of hydroxyl groups has been linked to increased antioxidant activity, while variations in the alkyl substituents can affect solubility and bioavailability .

Case Studies

Several case studies highlight the therapeutic potential of chalcones similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that a series of synthetic chalcones exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship analysis indicated that increased lipophilicity correlated with enhanced antimicrobial potency .
  • Cancer Cell Line Studies : In vitro testing on various cancer cell lines revealed that specific substitutions on the chalcone backbone significantly affected cytotoxicity. Compounds with electron-donating groups showed increased activity against resistant cancer cells, indicating potential for overcoming drug resistance .

Properties

CAS No.

821770-39-2

Molecular Formula

C24H28O

Molecular Weight

332.5 g/mol

IUPAC Name

7-methyl-1-phenyl-4-(3-phenylprop-2-enyl)oct-6-en-3-one

InChI

InChI=1S/C24H28O/c1-20(2)16-18-23(15-9-14-21-10-5-3-6-11-21)24(25)19-17-22-12-7-4-8-13-22/h3-14,16,23H,15,17-19H2,1-2H3

InChI Key

SCXSRKZZKFUURC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(CC=CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.